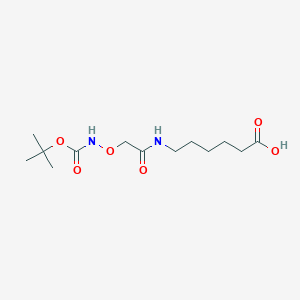
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidine ring system, which is a five-membered ring containing two nitrogen atoms. The presence of both ketone and pyrazolidine functionalities makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of 2-mercaptobenzoic acid in an acidic medium to yield 2-mercapto-benzoic acid ethyl ester. This intermediate is then cyclized using ethyl acetoacetate to form the desired pyrazolidine-3,5-dione structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols or other reduced forms.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolidine-3,5-dione: Shares the pyrazolidine ring but lacks the additional methyl and oxo groups.
Pyrrolidine-2,5-dione: Another five-membered ring compound with similar structural features but different functional groups.
Thiochromene-8-carbonyl derivatives: Compounds with similar ring structures but containing sulfur atoms.
Uniqueness
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
918899-29-3 |
|---|---|
Formule moléculaire |
C7H8N4O3 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
4-(3-methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H8N4O3/c1-2-3(5(12)9-8-2)4-6(13)10-11-7(4)14/h2,8H,1H3,(H,9,12)(H,10,13)(H,11,14) |
Clé InChI |
YNYLILDQQSMMJX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C2C(=O)NNC2=O)C(=O)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
stannane](/img/structure/B14189732.png)




![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)


